molecular formula C9H6Cl2N4O2 B11790462 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11790462
M. Wt: 273.07 g/mol
InChI Key: DJUMTPHLCGYDMD-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole carboxylic acids It is characterized by the presence of a dichloropyridinyl group and a methyl group attached to the triazole ring

Preparation Methods

The synthesis of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Chemical Reactions Analysis

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H6Cl2N4O2/c1-4-7(9(16)17)14-15(13-4)5-2-3-6(10)12-8(5)11/h2-3H,1H3,(H,16,17)

InChI Key

DJUMTPHLCGYDMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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